molecular formula C15H20ClNO6 B4002198 2-[2-(4-Chloro-2-prop-2-enylphenoxy)ethylamino]ethanol;oxalic acid

2-[2-(4-Chloro-2-prop-2-enylphenoxy)ethylamino]ethanol;oxalic acid

Cat. No.: B4002198
M. Wt: 345.77 g/mol
InChI Key: BJADHSKXLPBPDJ-UHFFFAOYSA-N
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Description

2-[2-(4-Chloro-2-prop-2-enylphenoxy)ethylamino]ethanol;oxalic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chlorinated phenoxy group, an ethylamino group, and an ethanol moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Chloro-2-prop-2-enylphenoxy)ethylamino]ethanol typically involves multiple steps, starting with the chlorination of a phenol derivative. The chlorinated phenol is then reacted with an allyl halide to introduce the prop-2-enyl group. Subsequent reactions involve the introduction of the ethylamino group and the ethanol moiety through nucleophilic substitution and reduction reactions. The final product is often purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Industrial methods also focus on optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Chloro-2-prop-2-enylphenoxy)ethylamino]ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the chlorinated phenoxy group or to convert the allyl group to a saturated alkyl group.

    Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol moiety can yield aldehydes or carboxylic acids, while substitution of the chlorine atom can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-[2-(4-Chloro-2-prop-2-enylphenoxy)ethylamino]ethanol has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate the effects of chlorinated phenoxy groups on biological systems and to develop new bioactive molecules.

    Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[2-(4-Chloro-2-prop-2-enylphenoxy)ethylamino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated phenoxy group can enhance the compound’s binding affinity to these targets, while the ethylamino and ethanol moieties can modulate its activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-2-prop-2-enylphenoxy)acetic acid
  • 2-chloro-2-methylpropane
  • 4-(2,4-dichlorophenoxy)butyric acid

Uniqueness

2-[2-(4-Chloro-2-prop-2-enylphenoxy)ethylamino]ethanol is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a balance of reactivity and stability, making it a valuable compound for various scientific and industrial purposes.

Properties

IUPAC Name

2-[2-(4-chloro-2-prop-2-enylphenoxy)ethylamino]ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2.C2H2O4/c1-2-3-11-10-12(14)4-5-13(11)17-9-7-15-6-8-16;3-1(4)2(5)6/h2,4-5,10,15-16H,1,3,6-9H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJADHSKXLPBPDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=CC(=C1)Cl)OCCNCCO.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(4-Chloro-2-prop-2-enylphenoxy)ethylamino]ethanol;oxalic acid
Reactant of Route 2
2-[2-(4-Chloro-2-prop-2-enylphenoxy)ethylamino]ethanol;oxalic acid
Reactant of Route 3
2-[2-(4-Chloro-2-prop-2-enylphenoxy)ethylamino]ethanol;oxalic acid
Reactant of Route 4
2-[2-(4-Chloro-2-prop-2-enylphenoxy)ethylamino]ethanol;oxalic acid
Reactant of Route 5
2-[2-(4-Chloro-2-prop-2-enylphenoxy)ethylamino]ethanol;oxalic acid
Reactant of Route 6
Reactant of Route 6
2-[2-(4-Chloro-2-prop-2-enylphenoxy)ethylamino]ethanol;oxalic acid

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